molecular formula C7H4BrClN2 B1524588 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190319-44-8

6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1524588
CAS No.: 1190319-44-8
M. Wt: 231.48 g/mol
InChI Key: IRTRCWPUIFWGSN-UHFFFAOYSA-N
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Description

“6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the molecular formula C7H4BrClN2 . It has a molecular weight of 231.48 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H4BrClN2/c8-6-2-1-4-5(9)3-10-7(4)11-6/h1-3H,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that pyrrolopyridine derivatives can inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 231.48 . Unfortunately, other specific physical and chemical properties like density, boiling point, and refractive index are not available in the retrieved resources.

Scientific Research Applications

Efficient Synthesis and Derivative Formation

One of the primary applications of "6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine" in scientific research is its use as a versatile building block for the synthesis of various heterocyclic compounds. For example, the efficient synthesis of 4-O- and C-substituted-7-azaindoles through simple nucleophilic displacement demonstrates its value in creating bioactive molecules, suggesting its potential in drug discovery and material sciences (Figueroa‐Pérez et al., 2006).

Crystal and Molecular Structure Investigations

Research into the crystal and molecular structure of related pyrrolopyridine derivatives, such as the study of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, provides insights into the molecular geometry, hydrogen bonding, and π-π interactions within crystal packing. Such investigations are crucial for understanding the physical and chemical properties of these compounds, which can influence their applications in various scientific fields (Rodi et al., 2013).

Role in Spin-Transition and Photophysical Studies

The compound's derivatives have been explored in the context of spin-transition and photophysical studies, exemplified by research on iron(II) complexes of related pyridine derivatives. These studies reveal the influence of polymorphism on spin-crossover behavior, which is pertinent to the development of smart materials and sensors (Pritchard et al., 2009).

Halogenation and Electrophilic Substitution Reactions

Explorations into the chemistry of thienopyridines, including direct halogenation, underscore the reactive versatility of bromo and chloro-substituted pyridines. Such studies inform synthetic strategies for constructing complex molecular architectures, with implications for pharmaceutical synthesis and organic chemistry (Klemm et al., 1974).

Corrosion Inhibition

In the field of materials science, derivatives of "this compound" have been evaluated for their potential as corrosion inhibitors. This application is vital for protecting metals in aggressive environments, highlighting the compound's utility beyond pharmaceuticals and chemical synthesis (Saady et al., 2021).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Properties

IUPAC Name

6-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTRCWPUIFWGSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696651
Record name 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-44-8
Record name 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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